5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, a propoxybenzoyl group, and a morpholinylpropyl group
Preparation Methods
The synthesis of 5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the bromophenyl and propoxybenzoyl intermediates, followed by their coupling with the pyrrol-2-one core. The final step involves the introduction of the morpholinylpropyl group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the morpholinylpropyl group can enhance its solubility and bioavailability. The hydroxy and propoxybenzoyl groups may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds include those with variations in the substituents on the phenyl, benzoyl, and morpholinyl groups. For example:
5-(4-Chlorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: This compound has a chlorine atom instead of a bromine atom.
5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-ethoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: This compound has an ethoxy group instead of a propoxy group.
The uniqueness of 5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H33BrN2O5 |
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Molecular Weight |
557.5 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H33BrN2O5/c1-3-15-36-23-10-7-21(18-19(23)2)26(32)24-25(20-5-8-22(29)9-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h5-10,18,25,32H,3-4,11-17H2,1-2H3/b26-24+ |
InChI Key |
PRIHETLUHOMGEZ-SHHOIMCASA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O)C |
Origin of Product |
United States |
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